molecular formula C4H9ClFN B13589256 2-Fluorobut-3-en-1-aminehydrochloride

2-Fluorobut-3-en-1-aminehydrochloride

Cat. No.: B13589256
M. Wt: 125.57 g/mol
InChI Key: SQRMCRUQZDBPSA-UHFFFAOYSA-N
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Description

2-fluorobut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8FN·HCl. It is a fluorinated amine derivative, commonly used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobut-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-amine. The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 2-fluorobut-3-en-1-amine hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2-fluorobut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluorobut-3-en-1-amine hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially altering their activity. The compound may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobut-3-en-1-amine hydrochloride
  • 2-bromobut-3-en-1-amine hydrochloride
  • 2-iodobut-3-en-1-amine hydrochloride

Uniqueness

2-fluorobut-3-en-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making the compound valuable in medicinal chemistry. Additionally, the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals derived from this compound .

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

2-fluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c1-2-4(5)3-6;/h2,4H,1,3,6H2;1H

InChI Key

SQRMCRUQZDBPSA-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)F.Cl

Origin of Product

United States

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